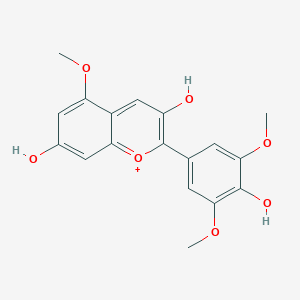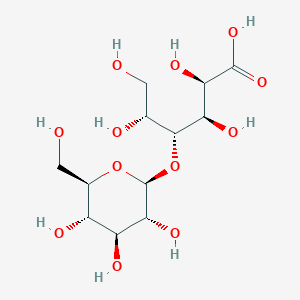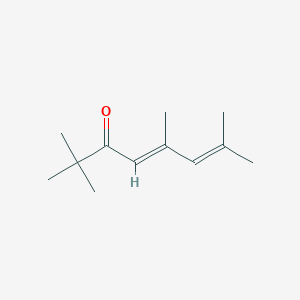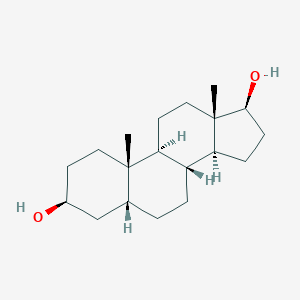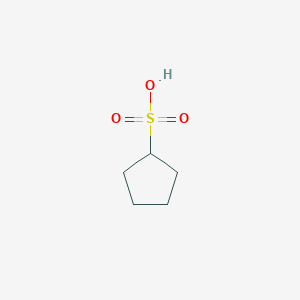
Cyclopentanesulfonic acid
Overview
Description
Cyclopentanesulfonic acid is an organic compound with the molecular formula C5H10O3S . It consists of a cyclopentane ring bonded to a sulfonic acid group. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
Mechanism of Action
Target of Action
Many sulfonic acid derivatives are known to interact with various proteins and enzymes in the body .
Biochemical Pathways
Without specific information on Cyclopentanesulfonic acid, it’s difficult to determine the exact biochemical pathways it affects. Many drugs influence the flux of metabolites through metabolic pathways to ensure the output of the pathways meets biological demand .
Pharmacokinetics (ADME)
These properties are crucial for a drug’s bioavailability and efficacy .
Result of Action
The effects of a drug at the molecular and cellular level often involve changes in cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclopentane using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale sulfonation reactors. The process involves the continuous addition of cyclopentane and sulfur trioxide, with careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclopentanol or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentanol, cyclopentane.
Substitution: Halogenated cyclopentanes, amine derivatives.
Scientific Research Applications
Cyclopentanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Comparison with Similar Compounds
Cyclopentanesulfonic acid can be compared with other sulfonic acids, such as:
Cyclohexanesulfonic acid: Similar structure but with a six-membered ring.
Cycloheptanesulfonic acid: Contains a seven-membered ring.
Benzene sulfonic acid: Aromatic sulfonic acid with different reactivity and applications.
Uniqueness: this compound’s five-membered ring structure imparts unique chemical properties, making it distinct from its six- and seven-membered counterparts. Its reactivity and applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
cyclopentanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577104 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19247-73-5 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







